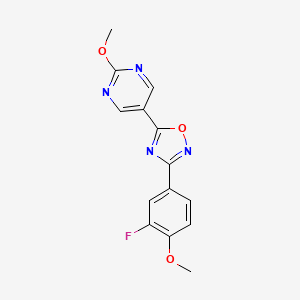
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H11FN4O3 and its molecular weight is 302.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and related studies.
Structure and Properties
The compound features a unique structure characterized by:
- Oxadiazole ring : A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
- Functional groups : The presence of a fluoro substituent and a methoxypyrimidine moiety enhances its biological activity.
This structural arrangement is believed to contribute to its lipophilicity and overall biological efficacy compared to simpler derivatives.
Biological Activities
Research indicates that compounds within the oxadiazole class exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many oxadiazoles have demonstrated significant antibacterial, antifungal, and antiviral properties. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The oxadiazole scaffold has been linked to anticancer activity by targeting key enzymes involved in cancer proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Molecular docking studies have revealed good binding affinities of these compounds to cancer-related proteins.
- Anti-inflammatory and Analgesic Effects : Some studies have reported anti-inflammatory properties associated with oxadiazole derivatives, indicating their potential use in treating inflammatory diseases .
Antimicrobial Studies
A notable study by Dhumal et al. (2016) investigated the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. The research highlighted specific compounds that exhibited strong inhibition against Mycobacterium bovis BCG, showcasing their potential in treating tuberculosis .
Another study focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives bearing a 2-fluoro-4-methoxyphenyl moiety. The findings indicated that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-5-(pyridazinyl)-1,2,4-oxadiazole | Methoxy group on phenyl; pyridazine ring | Antibacterial |
| 5-(Phenyl)-1,2,4-Oxadiazole | Simple phenyl substitution | Antifungal |
| 3-(Trifluoromethylphenyl)-5-(pyrimidinyl)-1,2,4-Oxadiazole | Trifluoromethyl group; pyrimidine | Antiviral |
Anticancer Research
Research has also focused on the anticancer properties of oxadiazoles. A review highlighted the effectiveness of these compounds in inhibiting cancer cell proliferation through various mechanisms . For example:
- Inhibition of Telomerase : Certain oxadiazoles have been shown to inhibit telomerase activity, a crucial factor in cancer cell immortality.
- Targeting HDACs : By inhibiting HDACs, these compounds can induce differentiation and apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c1-20-11-4-3-8(5-10(11)15)12-18-13(22-19-12)9-6-16-14(21-2)17-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUVXBKODXBEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













